molecular formula C16H15ClINO2 B5059032 N-(2-chloro-4-iodophenyl)-4-propoxybenzamide

N-(2-chloro-4-iodophenyl)-4-propoxybenzamide

Cat. No. B5059032
M. Wt: 415.65 g/mol
InChI Key: BZJWSABVJWSRSO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-4-propoxybenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. It was first synthesized in the 1980s and has since been studied for its potential use in pain management. CI-977 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other opioids.

Mechanism of Action

N-(2-chloro-4-iodophenyl)-4-propoxybenzamide acts as a selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the body. Delta opioid receptors are primarily located in the peripheral nervous system and are involved in the modulation of pain, mood, and stress. By selectively activating these receptors, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is able to produce analgesia without the unwanted side effects associated with other opioids.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has been found to produce a range of biochemical and physiological effects in animal models. These include analgesia, reduced inflammation, and altered immune function. N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has also been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to study the effects of delta opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-4-propoxybenzamide. These include:
1. Further studies on the neuroprotective effects of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide and its potential use in the treatment of neurodegenerative diseases.
2. Development of new pain medications based on the structure of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide that have even greater selectivity for the delta opioid receptor.
3. Studies on the effects of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other opioids, to determine if it can enhance their analgesic effects while reducing their side effects.
4. Investigation of the role of delta opioid receptors in other physiological processes, such as mood and stress, and the potential use of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide in the treatment of related disorders.
In conclusion, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide is a promising compound that has shown potential for use in pain management and other areas of research. Its unique mechanism of action and selectivity for the delta opioid receptor make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with 4-propoxybenzoyl chloride to form the intermediate, N-(2-chloro-4-iodophenyl)-4-propoxybenzoyl chloride. This intermediate is then reacted with ammonia to form the final product, N-(2-chloro-4-iodophenyl)-4-propoxybenzamide.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has been extensively studied for its potential use in pain management. It has been found to be effective in animal models of pain, including thermal and mechanical nociception, and has shown a lack of tolerance development over time. N-(2-chloro-4-iodophenyl)-4-propoxybenzamide has also been found to have a low potential for abuse and dependence, making it a promising candidate for the development of new pain medications.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(18)10-14(15)17/h3-8,10H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJWSABVJWSRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-iodophenyl)-4-propoxybenzamide

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